
4-(3,3-Dimethyltriazeno)-5-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethyltriazeno)-5-nitroimidazole is a chemical compound known for its significant antitumor activity. . This compound is structurally characterized by the presence of a triazeno group and a nitro group attached to an imidazole ring.
Preparation Methods
The synthesis of 4-(3,3-Dimethyltriazeno)-5-nitroimidazole typically involves the diazotation of 5-aminoimidazole-4-carboxamide with nitrous acid, followed by reaction with dimethylamine . This method results in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(3,3-Dimethyltriazeno)-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The triazeno group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3,3-Dimethyltriazeno)-5-nitroimidazole has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a precursor for synthesizing other imidazole derivatives with potential biological activities.
Biology: The compound has shown significant antitumor activity, making it a valuable tool in cancer research.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyltriazeno)-5-nitroimidazole involves its conversion to active metabolites that interfere with DNA synthesis. The compound is metabolized to 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, which acts as a methylating agent. This methylation leads to base mismatches in DNA, ultimately causing cell death . The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
4-(3,3-Dimethyltriazeno)-5-nitroimidazole can be compared with other similar compounds, such as:
4-(3,3-Dimethyl-1-triazeno)-3-nitrophenyl]imidazole: This compound shares structural similarities and exhibits comparable antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82039-94-9 |
|---|---|
Molecular Formula |
C5H8N6O2 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(5-nitro-1H-imidazol-4-yl)diazenyl]methanamine |
InChI |
InChI=1S/C5H8N6O2/c1-10(2)9-8-4-5(11(12)13)7-3-6-4/h3H,1-2H3,(H,6,7)/b9-8+ |
InChI Key |
UCGMISFUVBQSOW-CMDGGOBGSA-N |
Isomeric SMILES |
CN(C)/N=N/C1=C(NC=N1)[N+](=O)[O-] |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
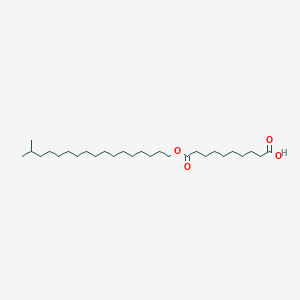
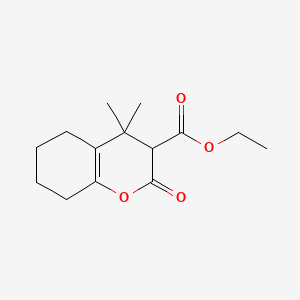

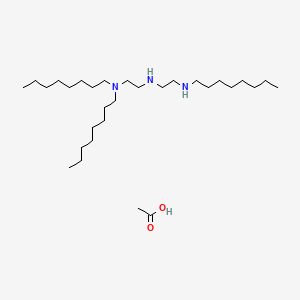

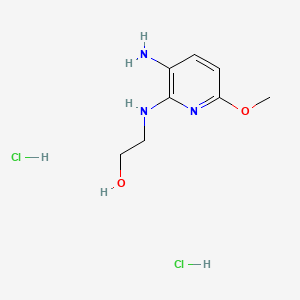
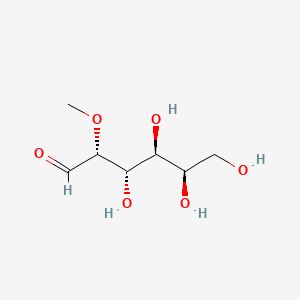

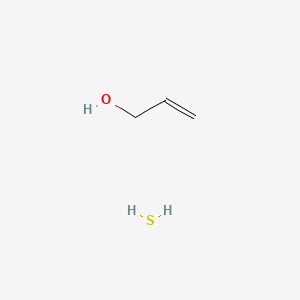


![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)

